molecular formula C54H62N16O4 B6241672 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1643364-41-3

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Numéro de catalogue B6241672
Numéro CAS: 1643364-41-3
Poids moléculaire: 999.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C54H62N16O4 and its molecular weight is 999.2. The purity is usually 95.
BenchChem offers high-quality 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of the compound, identified as linagliptin in scientific studies, were detailed in a study that explored its absorption, distribution, metabolism, and excretion in humans. The research highlighted the dominant fecal excretion pathway for the drug and identified its main metabolite, shedding light on the compound's metabolic pathway and the enzymes involved in its transformation. This insight is crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Blech et al., 2010).

Process Development and Impurity Analysis

Another study focused on the process development of linagliptin, identifying and characterizing various impurities formed during its synthesis. By synthesizing and characterizing these impurities, researchers can improve the manufacturing process to enhance the drug's purity and safety profile, which is essential for clinical efficacy and regulatory approval (Nandi et al., 2015).

Natural Compound Screening for DPP-4 Inhibition

Research on identifying bioactive natural products (NPs) for managing type 2 diabetes involved screening for potential DPP-4 inhibitors from natural sources. This study underscores the importance of exploring natural compounds for their therapeutic potential, offering a foundation for discovering novel DPP-4 inhibitors that could complement or enhance the efficacy of existing treatments like linagliptin (Istrate & Crisan, 2022).

Comparative Studies on DPP-4 Inhibitors

A comparative study of DPP-4 inhibitors, including linagliptin, assessed their potency, selectivity, and duration of action. This research provides valuable insights into the relative performance of linagliptin against other inhibitors, helping to position it within the landscape of DPP-4 inhibitor-based therapies for type 2 diabetes. Such comparisons are vital for guiding clinical decision-making and drug development strategies (Thomas et al., 2008).

Propriétés

Numéro CAS

1643364-41-3

Nom du produit

8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Formule moléculaire

C54H62N16O4

Poids moléculaire

999.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.